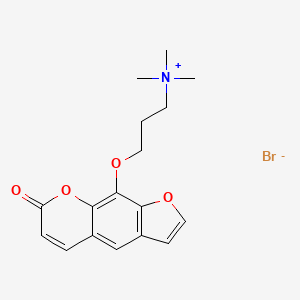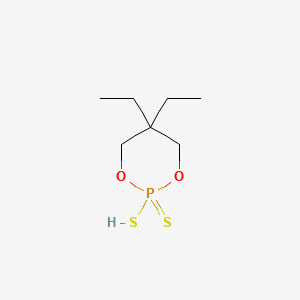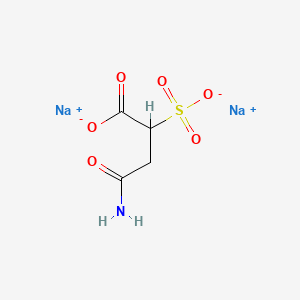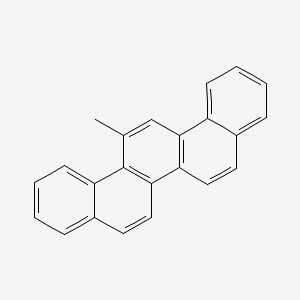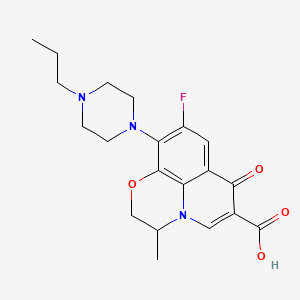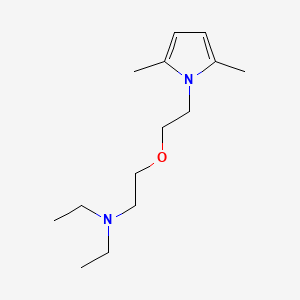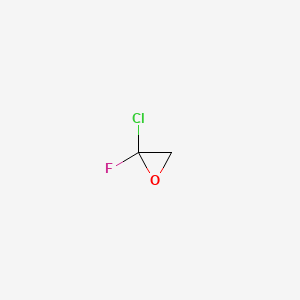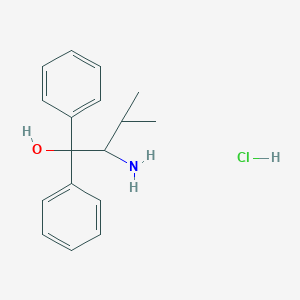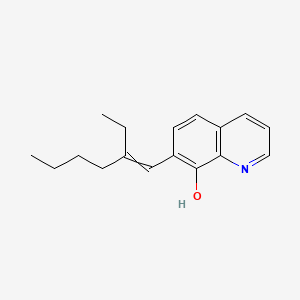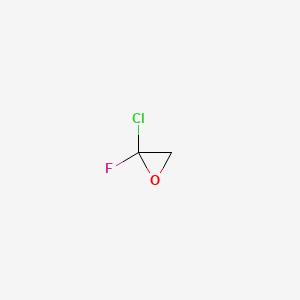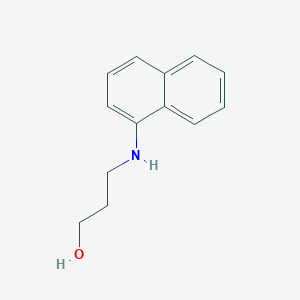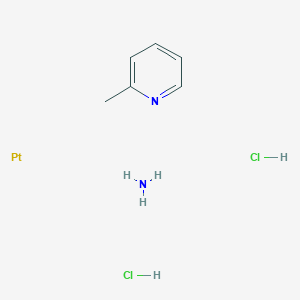
Azane;2-methylpyridine;platinum;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;2-methylpyridine;platinum;dihydrochloride, also known as picoplatin, is a platinum-based antineoplastic agent. It is a derivative of cisplatin, designed to overcome resistance to platinum-based chemotherapy. Picoplatin is used primarily in the treatment of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancers .
Méthodes De Préparation
The synthesis of azane;2-methylpyridine;platinum;dihydrochloride involves the reaction of platinum(II) chloride with 2-methylpyridine and ammonia. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar but scaled up to meet the demands of pharmaceutical manufacturing. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Azane;2-methylpyridine;platinum;dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can be oxidized or reduced, altering its oxidation state and reactivity.
Complex Formation: It forms complexes with DNA, which is crucial for its anticancer activity.
Common reagents used in these reactions include various ligands, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Azane;2-methylpyridine;platinum;dihydrochloride has several scientific research applications:
Chemistry: It is used to study the coordination chemistry of platinum complexes and their interactions with biological molecules.
Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is in clinical trials for the treatment of various cancers, including non-small cell lung cancer and prostate cancer
Industry: It is used in the development of new platinum-based chemotherapeutic agents.
Mécanisme D'action
The mechanism of action of azane;2-methylpyridine;platinum;dihydrochloride involves its interaction with DNA. The compound forms both inter- and intra-strand cross-linkages in the DNA, which inhibits DNA replication and transcription. This leads to the induction of apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in the DNA repair pathways .
Comparaison Avec Des Composés Similaires
Azane;2-methylpyridine;platinum;dihydrochloride is unique compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. Its design includes a 2-methylpyridine ligand, which provides steric hindrance and helps overcome resistance mechanisms that affect other platinum drugs . Similar compounds include:
Cisplatin: The first platinum-based chemotherapeutic agent.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity.
Oxaliplatin: Used primarily for colorectal cancer.
This compound stands out due to its ability to circumvent resistance and its broader spectrum of activity against various solid tumors .
Propriétés
Formule moléculaire |
C6H12Cl2N2Pt |
|---|---|
Poids moléculaire |
378.16 g/mol |
Nom IUPAC |
azane;2-methylpyridine;platinum;dihydrochloride |
InChI |
InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3; |
Clé InChI |
CEDYDJSCEXCXRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=N1.N.Cl.Cl.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


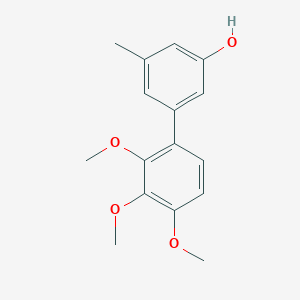
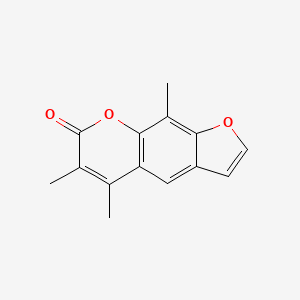
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
